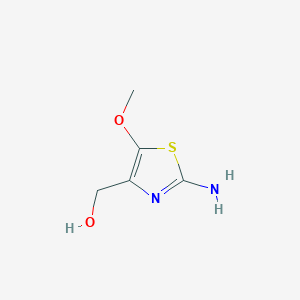
(2-Amino-5-methoxy-1,3-thiazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-5-methoxy-1,3-thiazol-4-yl)methanol is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-methoxy-1,3-thiazol-4-yl)methanol typically involves the reaction of aromatic ketones with bromine in acetic acid or chloroform, followed by the Hantzsch reaction with thiourea . Another method involves treating paeonol with thiourea and iodine in refluxing ethyl alcohol to furnish the corresponding 2-aminothiazole scaffold .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-5-methoxy-1,3-thiazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, thiourea, iodine, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines or other reduced derivatives.
Scientific Research Applications
(2-Amino-5-methoxy-1,3-thiazol-4-yl)methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Thiazole derivatives have shown potential as antimicrobial, antifungal, antiviral, and anticancer agents
Mechanism of Action
The mechanism of action of (2-Amino-5-methoxy-1,3-thiazol-4-yl)methanol involves its interaction with various molecular targets and pathways. Thiazole derivatives can inhibit enzymes, interfere with DNA synthesis, and disrupt cellular processes . The specific molecular targets and pathways depend on the particular biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (2-Amino-5-methoxy-1,3-thiazol-4-yl)methanol include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug
Uniqueness
What sets this compound apart is its specific substitution pattern on the thiazole ring, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
89866-86-4 |
|---|---|
Molecular Formula |
C5H8N2O2S |
Molecular Weight |
160.20 g/mol |
IUPAC Name |
(2-amino-5-methoxy-1,3-thiazol-4-yl)methanol |
InChI |
InChI=1S/C5H8N2O2S/c1-9-4-3(2-8)7-5(6)10-4/h8H,2H2,1H3,(H2,6,7) |
InChI Key |
LJZSICYCJASNKS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C(S1)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















